molecular formula C6H6O3S B13574749 Thio-dihydroxy phenol

Thio-dihydroxy phenol

Cat. No.: B13574749
M. Wt: 158.18 g/mol
InChI Key: AVZAEFXPTVSXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thio-dihydroxy phenol, a hypothetical or less-commonly referenced compound, is theorized to be a phenol derivative where one hydroxyl (-OH) group is replaced by a thiol (-SH) group, resulting in a structure with both hydroxyl and thiol functionalities. While the exact molecular structure and nomenclature remain ambiguous in published literature, its chemical behavior can be inferred from structurally related compounds such as thiophenol (C₆H₅SH), catechol (1,2-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene) .

Properties

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

4-sulfanylbenzene-1,2,3-triol

InChI

InChI=1S/C6H6O3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,7-10H

InChI Key

AVZAEFXPTVSXQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)O)S

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Thio-dihydroxy phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiophenol derivatives .

Scientific Research Applications

Thio-dihydroxy phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophenol (Benzenethiol)

  • Molecular Formula: C₆H₅SH (vs. phenol: C₆H₅OH) .
  • Physical Properties: Molecular weight: 110.17 g/mol . Boiling point: 168–169°C . Toxicity: Oral rat LD₅₀ = 46.2 mg/kg, significantly lower than phenol (LD₅₀ ≈ 300–500 mg/kg) .
  • Reactivity: The thiol group (-SH) is more acidic (pKa ~6.5) than phenol’s hydroxyl group (pKa ~10), leading to stronger nucleophilic and reducing properties . Forms disulfides (R-S-S-R) upon oxidation, unlike phenol, which oxidizes to quinones or dihydroxybenzenes .

Catechol (1,2-Dihydroxybenzene)

  • Molecular Formula : C₆H₄(OH)₂.
  • Oxidation Behavior: Rapidly oxidizes to o-benzoquinone, a toxic intermediate . In Fenton’s reagent-mediated oxidation, catechol degrades into maleic and oxalic acids, with higher toxicity than phenol .
  • Applications: Used in pharmaceuticals and dyes, contrasting with thiophenol’s role in organic synthesis and vulcanization .

Hydroquinone (1,4-Dihydroxybenzene)

  • Stability: More resistant to oxidation than catechol, forming p-benzoquinone under harsh conditions .
  • Toxicity: Chronic exposure linked to nephrotoxicity, unlike thiophenol’s acute toxicity .

3-Phenylthiophene

  • Structure : A thiophene ring (C₄H₃S) substituted with a phenyl group .
  • Reactivity: Exhibits aromatic thiophene-specific reactions (e.g., electrophilic substitution at the α-position), distinct from thiophenol’s thiol-based reactivity .

Data Tables

Table 1: Comparative Properties of Thio-dihydroxy Phenol Analogs

Compound Molecular Formula Molecular Weight (g/mol) pKa LD₅₀ (Rat, Oral) Key Reactivity
Thiophenol C₆H₅SH 110.17 ~6.5 46.2 mg/kg Forms disulfides; nucleophilic substitutions
Phenol C₆H₅OH 94.11 ~10 300–500 mg/kg Oxidizes to quinones; electrophilic substitutions
Catechol C₆H₄(OH)₂ 110.11 ~9.5, ~13 260 mg/kg Rapid oxidation to o-quinone; chelates metals
3-Phenylthiophene C₁₀H₈S 160.23 N/A Not reported Electrophilic thiophene ring reactions

Table 2: Oxidation Products of Phenolic vs. Thiol-Containing Compounds

Starting Compound Oxidation Conditions Major Products Toxicity Notes
Phenol Fenton’s reagent (H₂O₂/Fe²⁺) Catechol, hydroquinone, maleic acid Quinones >100× more toxic than phenol
Thiophenol Air/O₂ Diphenyl disulfide (C₆H₅-S-S-C₆H₅) Disulfides less acutely toxic

Research Findings and Limitations

  • This compound’s hypothetical reactivity can be extrapolated from thiophenol and dihydroxybenzenes. For example, its thiol group may enhance metal-chelating capacity compared to catechol, while its hydroxyl group could facilitate polymerization .
  • Gaps in Literature: No direct studies on this compound were identified in the provided evidence. Existing data rely on analogs like thiophenol and catechol, highlighting a need for targeted synthesis and characterization .

Q & A

Q. What strategies validate the robustness of phenol degradation models across varying environmental conditions?

  • Methodology : Test model generalizability by altering boundary conditions (e.g., pH 5–9, 20–35°C) and comparing predicted vs. experimental rates. Response surface plots (Fig. 4–7 in ) visually map degradation efficiency thresholds. Validate using cross-industry datasets (e.g., wastewater vs. soil matrices) and calculate relative root mean square deviations (RRMSD <2%) .

Q. How do non-linear interactions between variables affect this compound’s physicochemical behavior?

  • Methodology : Use polynomial regression to model quadratic terms (e.g., pH², temperature²) and identify inflection points. For example, degradation rates peak at pH 7.12 and 27.77°C but decline sharply outside this range due to microbial stress . Pair with contour plots to visualize synergistic/antagonistic effects and design adaptive bioreactor systems .

Key Research Findings

  • Degradation Optimization : Maximum rate of 38.45 mg/L/hr achieved at pH 7.12, 27.77°C, and 1.6 g/L meat extract .
  • Statistical Validation : R² = 0.944 for Plackett-Burman models, residual error = 4.64 mg/L/hr .
  • Extraction Efficiency : NRTL model correlates phenol-water-MIBK equilibria with <2% deviation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.